

Application Note: Chiral Separation of Enbezotinib Enantiomers by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Enbezotinib (enantiomer)

Cat. No.: B12377740

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Abstract

This application note presents a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Enbezotinib, a potent dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases[1]. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of a robust analytical method to separate and quantify the individual enantiomers of Enbezotinib is critical for drug development and quality control. This document provides a starting methodology based on common practices for chiral separation of small molecule kinase inhibitors, along with a comprehensive protocol for method development and validation.

Introduction

Enbezotinib is an investigational orally bioavailable drug that targets RET fusions and mutations, as well as SRC family tyrosine kinases, which are implicated in the progression of various cancers[1]. The molecule possesses a chiral center, and therefore, can exist as two enantiomers. Regulatory agencies often require the assessment of the pharmacological and toxicological properties of individual enantiomers of a chiral drug candidate. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers in the pharmaceutical industry[2][3][4][5].

This application note provides a recommended starting HPLC method and a systematic approach to optimize the separation of Enbezotinib enantiomers. The principles and methodologies described are based on established practices for the chiral separation of similar pharmaceutical compounds[6][7][8].

Recommended HPLC Method Development Strategy

A systematic screening approach is recommended for the efficient development of a chiral HPLC method for Enbezotinib. This involves evaluating a range of chiral stationary phases and mobile phase compositions.

2.1. Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including kinase inhibitors[7][9]. It is recommended to screen a selection of polysaccharide-based columns initially.

Initial CSP Screening Recommendations:

- CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This is a good starting point as it has been shown to be effective for the separation of Crizotinib, a structurally related kinase inhibitor[6].
- CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
- CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
- CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.

2.2. Mobile Phase Selection

Both normal-phase and reversed-phase elution modes should be explored.

- Normal-Phase: Mixtures of n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are typically used. A small amount of an amine additive (e.g., diethylamine, ethanolamine) is often necessary to improve peak shape and resolution for basic compounds like Enbezotinib.

- Reversed-Phase: Mixtures of acetonitrile or methanol with aqueous buffers (e.g., ammonium bicarbonate, ammonium formate) are common.

Experimental Protocol

3.1. Materials and Reagents

- Enbezotinib racemic standard
- HPLC-grade n-hexane
- HPLC-grade isopropanol (IPA)
- HPLC-grade ethanol (EtOH)
- Diethylamine (DEA), analytical grade
- Methanol, HPLC grade for sample preparation

3.2. Instrumentation

- An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required. A system similar to a Shimadzu LC-20AD or equivalent is suitable[6].

3.3. Standard Solution Preparation

- Prepare a stock solution of racemic Enbezotinib at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase to be tested.

3.4. Proposed Initial HPLC Conditions (Based on Crizotinib Method[6])

Parameter	Recommended Starting Condition
Column	CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase	n-Hexane : Isopropanol : Methanol : Diethylamine (40:30:30:0.5, v/v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 268 nm
Injection Volume	10 µL

3.5. Method Optimization

If the initial conditions do not provide adequate separation (Resolution (R_s) < 1.5), systematically adjust the following parameters:

- **Alcohol Modifier Percentage:** Vary the ratio of n-hexane to the alcohol modifier(s). Increasing the alcohol content generally decreases retention time.
- **Type of Alcohol Modifier:** Evaluate different alcohols such as ethanol or n-propanol in place of or in combination with isopropanol.
- **Amine Additive Concentration:** Adjust the concentration of diethylamine (e.g., from 0.1% to 0.5%). This can significantly impact peak shape and selectivity.
- **Flow Rate:** Optimize the flow rate to improve resolution and analysis time. A lower flow rate can sometimes improve resolution.
- **Column Temperature:** Vary the column temperature (e.g., from 15 °C to 40 °C) as temperature can affect the chiral recognition mechanism.

Data Presentation

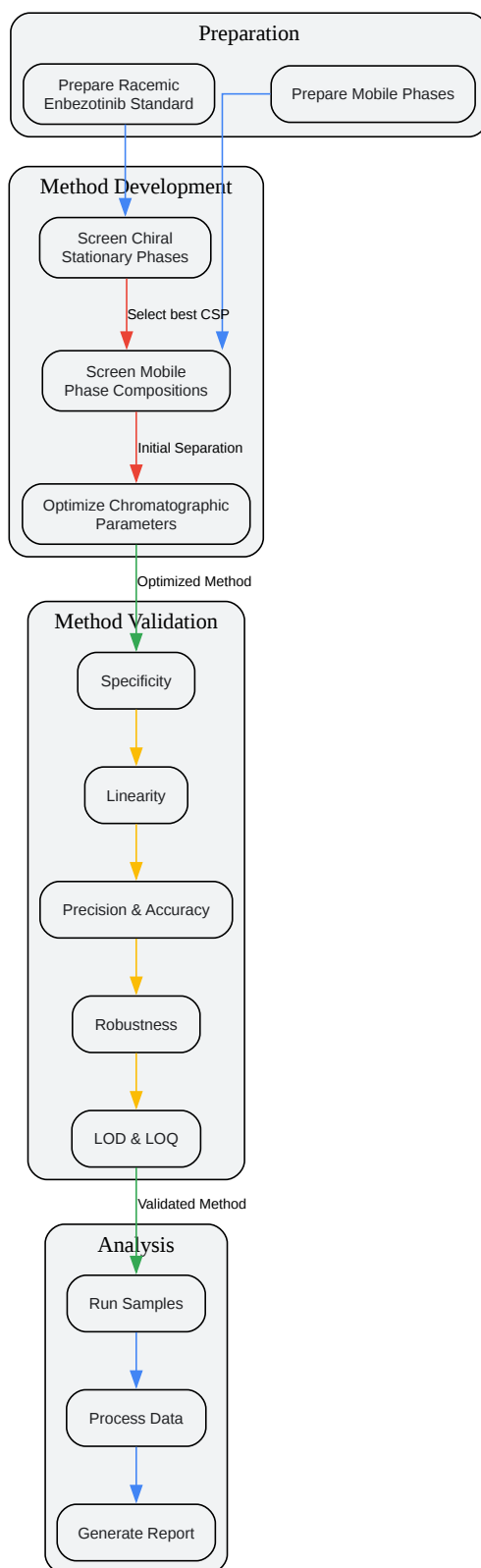
The following table presents hypothetical but realistic data for a successful chiral separation of Enbezotinib enantiomers, which can be used as a benchmark for method development.

Parameter	Enantiomer 1	Enantiomer 2
Retention Time (min)	5.2	6.8
Tailing Factor	1.1	1.2
Theoretical Plates	8500	9200
Resolution (Rs)	\multicolumn{2}{c}{2.1}	

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the systematic workflow for the development and validation of the HPLC method for separating Enbezotinib enantiomers.

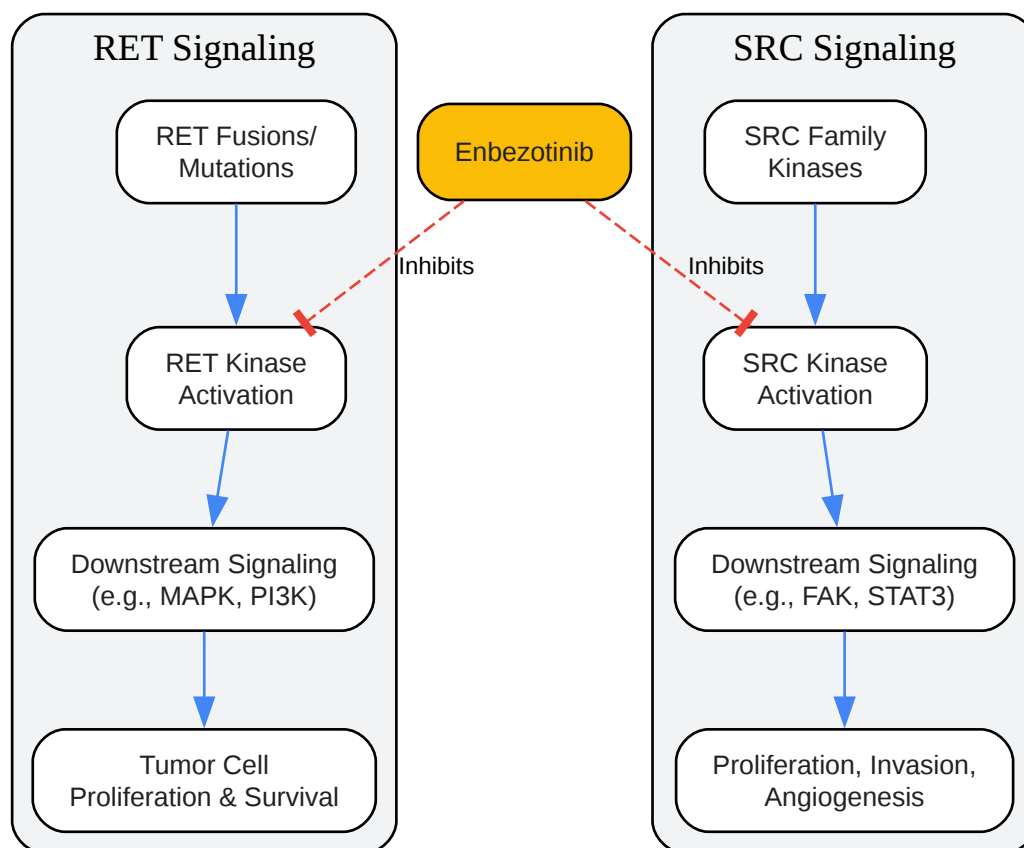


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Caption: Workflow for HPLC Method Development and Validation.

5.2. Signaling Pathway of Enbezotinib

The following diagram illustrates the targeted signaling pathways of Enbezotinib.



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Caption: Targeted Signaling Pathways of Enbezotinib.

Conclusion

This application note provides a comprehensive starting point and a systematic protocol for developing a robust HPLC method for the chiral separation of Enbezotinib enantiomers. The proposed methodology, based on proven techniques for similar molecules, is expected to yield a successful and reproducible separation. Subsequent method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose in a regulated environment.

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